THZ1 Hydrochloride

CDK7 inhibitor covalent inhibitor kinase binding assay

THZ1 Hydrochloride is the gold-standard, irreversible covalent tool compound for broadly disrupting oncogenic transcription through the simultaneous inhibition of CDK7, CDK12, and CDK13. This multi-kinase polypharmacology is essential for its proven in vivo efficacy in T-ALL (91% tumor suppression at 10 mg/kg) and other super-enhancer-driven cancers. Unlike selective CDK7 inhibitors (e.g., YKL-5-124) or CDK12/13-specific inhibitors (e.g., THZ531), only THZ1 recapitulates the full transcriptional shutdown profile required for studies of synthetic lethality in Ewing sarcoma and MYC-driven models. Procure this benchmark for validated chemoproteomic target engagement and kinome profiling.

Molecular Formula C31H29Cl2N7O2
Molecular Weight 602.51
Cat. No. B1191625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1 Hydrochloride
Synonyms(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride
Molecular FormulaC31H29Cl2N7O2
Molecular Weight602.51
Structural Identifiers
SMILESClC(C=N1)=C(C2=CNC3=C2C=CC=C3)N=C1NC4=CC(NC(C5=CC=C(NC(/C=C/CN(C)C)=O)C=C5)=O)=CC=C4.Cl
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THZ1 Hydrochloride: A Covalent CDK7 Inhibitor with a Unique Binding Mode and Broad Transcriptional Impact


THZ1 Hydrochloride is a first-in-class, irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a central regulator of both the cell cycle and gene transcription [1]. It achieves its exceptional potency (CDK7 IC50 = 3.2 nM in biochemical assays) by targeting a remote cysteine residue (Cys312) located outside the canonical kinase domain, a mechanism that distinguishes it from most ATP-competitive kinase inhibitors [2]. This unique binding event leads to the downregulation of transcription for key oncogenic drivers, particularly those associated with super-enhancers, such as MYC family proteins, and has demonstrated significant preclinical efficacy in T-cell acute lymphoblastic leukemia (T-ALL), triple-negative breast cancer (TNBC), and small cell lung cancer (SCLC) [3].

Why THZ1 Hydrochloride Cannot Be Simply Substituted with Another CDK7 or Pan-CDK Inhibitor


The critical scientific differentiation for THZ1 Hydrochloride is not its CDK7 potency, but its unique polypharmacology profile—specifically, its ability to potently and covalently inhibit CDK7, CDK12, and CDK13 simultaneously [1]. This is in stark contrast to later-generation CDK7 inhibitors like YKL-5-124, which are highly selective for CDK7 and spare CDK12/13 [2]. Research has demonstrated that the full anti-cancer activity of THZ1, particularly its ability to disrupt oncogenic transcription, is dependent on this multi-kinase targeting [3]. Consequently, simply substituting THZ1 with a more selective CDK7 inhibitor (e.g., YKL-5-124, SY-1365) or a CDK12/13-specific inhibitor (e.g., THZ531) results in a fundamentally different biological outcome and a loss of the transcriptional disruption profile that defines THZ1's efficacy in key cancer models [4].

Quantitative Evidence Differentiating THZ1 Hydrochloride from Its Closest Analogs and In-Class Candidates


Potency and Binding Mode Comparison: Covalent, Irreversible Inhibition of CDK7 via a Unique Allosteric Cysteine

THZ1 achieves its CDK7 selectivity through a novel mechanism of action: it covalently and irreversibly binds to a remote cysteine residue (Cys312) located outside the canonical kinase domain [1]. This is a key differentiator from most ATP-competitive inhibitors and even from its own clinical-stage analog, SY-1365 (mevociclib), which, while a covalent inhibitor, has a different selectivity profile and lacks the same level of multi-kinase engagement. Biochemical assays show that the mutation of Cys312 to serine (C312S) completely rescues CDK7 kinase activity in the presence of THZ1, directly validating this unique binding mechanism [2].

CDK7 inhibitor covalent inhibitor kinase binding assay allosteric site

Selectivity Profile Comparison: Polypharmacology (CDK7/12/13) vs. High Selectivity (CDK7) Drives Distinct Biological Outcomes

THZ1 is equipotent against CDK7, CDK12, and CDK13, a polypharmacology profile that is functionally critical [1]. In contrast, the rationally designed analog YKL-5-124 is a highly selective CDK7 inhibitor with no activity against CDK12/13 [2]. This difference leads to a stark divergence in cellular phenotype: THZ1 potently disrupts RNA Polymerase II phosphorylation and transcription, whereas YKL-5-124 has a weak effect on transcription and instead induces a strong cell-cycle arrest [3]. This demonstrates that the anti-cancer activity of THZ1 in transcriptionally addicted cancers is specifically due to its concurrent targeting of CDK7, CDK12, and CDK13.

CDK12 inhibitor CDK13 inhibitor kinase selectivity transcriptional addiction polypharmacology

Functional Attribution in Cancer Models: Efficacy in Ewing Sarcoma Is Driven by CDK12 Inhibition, Not CDK7

In Ewing sarcoma, the activity of THZ1 has been functionally attributed to its inhibition of CDK12, not CDK7. A pivotal study demonstrated that the selective CDK12/13 inhibitor THZ531 recapitulated the anti-proliferative effects of THZ1 in Ewing sarcoma cell lines, whereas genetic knockdown of CDK7 did not [1]. Furthermore, the CDK12/13-selective inhibitor THZ531 impairs DNA damage repair in an EWS/FLI-dependent manner, confirming a synthetic lethal relationship between EWS/FLI expression and CDK12 inhibition [2].

Ewing sarcoma CDK12 inhibition synthetic lethality EWS/FLI DNA damage repair

In Vivo Efficacy and Tolerability: Quantified Tumor Suppression in a T-ALL Xenograft Model

THZ1 Hydrochloride has demonstrated robust, quantifiable in vivo efficacy in a bioluminescent human T-ALL xenograft model using the KOPTK1 cell line. When administered intravenously at a dose of 10 mg/kg twice daily (BID) for 29 days, THZ1 suppressed tumor cell proliferation by 91% compared to vehicle control [1]. Notably, this treatment regimen was well-tolerated, with no observable body weight loss or behavioral changes in the animals, indicating a favorable therapeutic index in this preclinical setting [2]. This in vivo data provides a concrete performance benchmark for comparison with other CDK7 or pan-CDK inhibitors in similar models.

T-cell acute lymphoblastic leukemia xenograft model in vivo efficacy tolerability KOPTK1

Potency Spectrum in Cancer Cell Lines: Differential Sensitivity Between T-ALL and TNBC Defines Application Space

THZ1 exhibits a wide spectrum of anti-proliferative activity across different cancer types, which is crucial for understanding its optimal application. It is exceptionally potent against T-ALL cell lines, with IC50 values as low as 0.55 nM for Loucy cells and 50 nM for Jurkat cells [1]. In contrast, its potency in Triple-Negative Breast Cancer (TNBC) cell lines is more variable, with IC50 values ranging from 20-30 nM in sensitive lines (e.g., MDA-MB-468) to ~300 nM in less sensitive lines (e.g., BT-20) [2]. This differential sensitivity underscores that THZ1 is not a universal transcriptional inhibitor and that its selection should be guided by specific disease context, with T-ALL representing a highly sensitive indication.

cancer cell line panel antiproliferative activity T-ALL TNBC IC50

Defined Research and Industrial Application Scenarios for THZ1 Hydrochloride Based on Verified Differentiation


Probing the Functional Role of CDK7/12/13 Polypharmacology in Oncogenic Transcription

THZ1 is the gold-standard tool compound for investigating the unique biological consequences of simultaneously inhibiting CDK7, CDK12, and CDK13. As demonstrated by direct comparison with the CDK7-selective inhibitor YKL-5-124, THZ1's ability to potently disrupt RNA Polymerase II CTD phosphorylation and downregulate transcription of super-enhancer-associated genes (e.g., MYC, RUNX1) is a direct result of its multi-kinase targeting [1]. This makes THZ1 indispensable for studies where the goal is to model broad transcriptional disruption in cancer, a phenotype not recapitulated by more selective CDK7 inhibitors [2].

Investigating CDK12-Dependent Synthetic Lethality and DNA Damage Repair Deficiencies

In cancer models where the therapeutic dependency is on CDK12 rather than CDK7—most notably in EWS/FLI-driven Ewing sarcoma—THZ1 is a critical research tool. Studies have shown that the anti-proliferative effect of THZ1 in Ewing sarcoma is phenocopied by the CDK12/13-selective inhibitor THZ531 but not by CDK7 knockdown, functionally attributing THZ1's activity to CDK12 inhibition [3]. Therefore, THZ1 is the appropriate choice for investigating synthetic lethal relationships involving CDK12 and for exploring the role of CDK12 inhibition in impairing DNA damage repair pathways, such as homologous recombination [4].

Preclinical Efficacy Studies in Transcriptionally Addicted Malignancies (T-ALL and SCLC)

THZ1 has established, quantifiable in vivo efficacy in specific, well-defined models of transcriptional addiction. In T-ALL, THZ1 at 10 mg/kg BID suppresses tumor growth by 91% in KOPTK1 xenografts [5]. In SCLC, it potently downregulates super-enhancer-associated transcription factors like MYC family proto-oncogenes [6]. These models represent high-confidence applications for THZ1 in preclinical drug discovery. Its use in these contexts is supported by robust primary literature and provides a reliable benchmark for evaluating next-generation transcriptional inhibitors.

Use as a Reference Covalent Inhibitor in Mechanistic Binding and Selectivity Assays

THZ1's well-characterized, irreversible covalent binding to CDK7-Cys312 makes it an excellent reference compound for developing and validating chemoproteomic and cellular target engagement assays. Its binding can be validated through the use of the C312S mutant, which rescues CDK7 activity, or by assessing time-dependent inhibition, which is a hallmark of its covalent mechanism [7]. This specific and validated mode of action allows THZ1 to serve as a benchmark in kinome profiling studies (e.g., KiNativ) for distinguishing true covalent targets from high-affinity but reversible binding events [8].

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